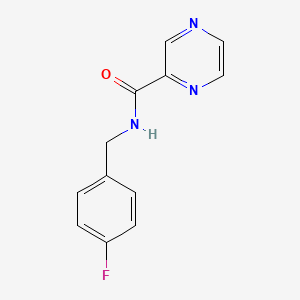

N-(4-fluorobenzyl)-2-pyrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

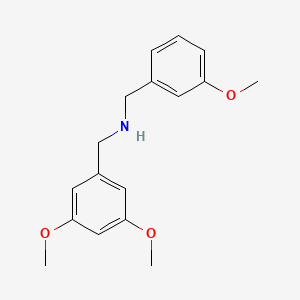

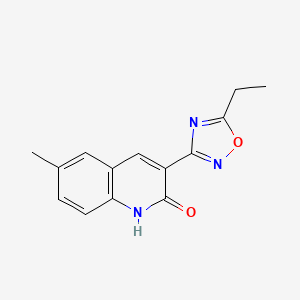

“N-(4-fluorobenzyl)-2-pyrazinecarboxamide” likely contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a carboxamide group (-CONH2), and a 4-fluorobenzyl group. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached .

Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be determined using techniques such as NMR spectroscopy, which is commonly used for fluorinated compounds .Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely depend on the specific conditions and reagents used. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to the unique properties of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be influenced by its fluorobenzyl group and pyrazine ring. Fluorinated compounds often have unique properties such as high thermal and chemical stability .Scientific Research Applications

Antimycobacterial Activity

Pyrazine derivatives have demonstrated noteworthy pharmacological effects, including antimycobacterial activity . Specifically, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Its minimum inhibitory concentration (MIC) was 1.56 µg/mL.

Antibacterial Properties

Pyrazine derivatives have been investigated for their antibacterial effects . While specific studies on this compound are limited, its structural features suggest potential antibacterial activity.

Antidiabetic Applications

Pyrazine derivatives have been studied as potential antidiabetic agents . Notably, Glipizide , a well-known antidiabetic drug, shares structural similarities with pyrazine compounds.

Anticancer Potential

Pyrazine derivatives have shown promise as anticancer agents . Notable examples include bortezomib and Oltipraz , both used in cancer therapy.

Other Miscellaneous Applications

Beyond the mentioned fields, pyrazine derivatives may have additional applications. However, further research is needed to uncover their full potential.

Mechanism of Action

Target of Action

Related compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Similar compounds have been found to inhibit decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1) through the formation of hydrogen bonds with the pivotal active site cys387 residue .

Biochemical Pathways

It’s known that dpre1 is a crucial enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis . Inhibition of this enzyme can disrupt the cell wall formation, leading to the death of the bacteria.

Pharmacokinetics

In silico analysis encompassing adme considerations has been undertaken for similar compounds .

Result of Action

Similar compounds have shown promising antitubercular activity, with a minimum inhibitory concentration (mic) of 156 µg/mL . This suggests that the compound may be effective in inhibiting the growth of Mycobacterium tuberculosis.

Future Directions

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-3-1-9(2-4-10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJBSTLGTXEAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyrazine-2-carboxylic acid 4-fluoro-benzylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)

![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)

![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)

![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)